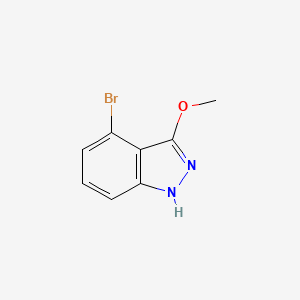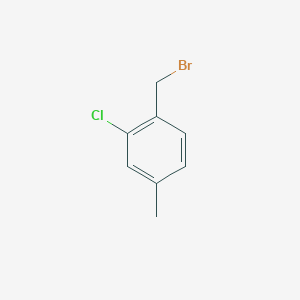![molecular formula C16H25BN2O3 B1444796 3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 854074-34-3](/img/structure/B1444796.png)
3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Übersicht
Beschreibung
The compound contains a urea group, an ethyl group, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. Urea is a common organic compound with the formula CO(NH2)2. The ethyl group is a common functional group in organic chemistry with the formula -CH2CH3. The methyl group is an alkyl derived from methane, containing one carbon atom bonded to three hydrogen atoms — CH3. The tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the urea group or the boronic ester group. Urea can participate in a variety of reactions, including condensation reactions to form larger molecules. The boronic ester group could be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its functional groups. For example, ureas typically have high melting points and are soluble in water. Boronic esters are typically stable and can be stored for long periods of time .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A significant application of compounds related to 3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea involves their synthesis and structural analysis. For instance, compounds with benzene rings and boric acid ester intermediates have been synthesized through multi-step substitution reactions. The structures of such compounds are verified using various spectroscopic methods (FTIR, NMR, mass spectrometry) and crystallographic techniques. Density Functional Theory (DFT) calculations provide insights into molecular structures, electrostatic potentials, and frontier molecular orbitals, indicating the compounds' physicochemical properties. Such detailed structural analyses are fundamental for understanding the compounds' reactivity and potential applications in various scientific domains (Huang et al., 2021).
Chemical Reactions and Derivative Synthesis
The compounds structurally related to 3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea have been employed in various chemical reactions to synthesize derivatives with potential biological activities. For example, reactions involving urea, benzaldehyde, and ethyl acetoacetate have led to the formation of compounds that were further reacted to produce derivatives with antioxidant activities. Such synthetic pathways are crucial for the development of novel compounds with potential therapeutic applications (George et al., 2010).
Biological Activity Assessment
Derivatives of compounds similar to 3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea have been synthesized and their biological activities assessed. The creation of novel urea derivatives and subsequent analysis of their properties, such as plant growth regulation, showcases the potential of these compounds in agricultural applications. The assessment of biological activity is a crucial step in determining the practical applications of these compounds in various fields, including agriculture and pharmacology (Xin-jian et al., 2006).
Eigenschaften
IUPAC Name |
1-ethyl-3-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-7-18-14(20)19-13-9-8-12(10-11(13)2)17-21-15(3,4)16(5,6)22-17/h8-10H,7H2,1-6H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDDYABFBXFNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



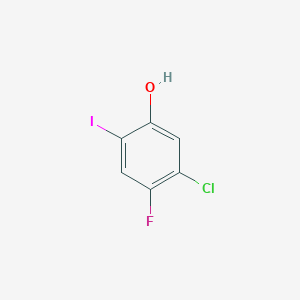
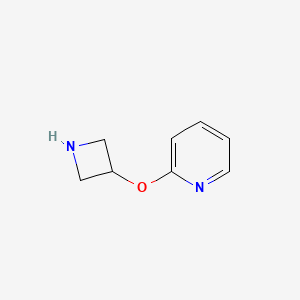




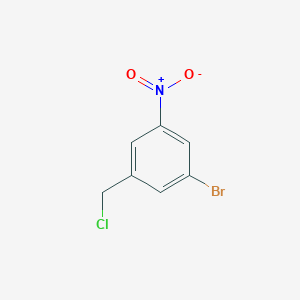
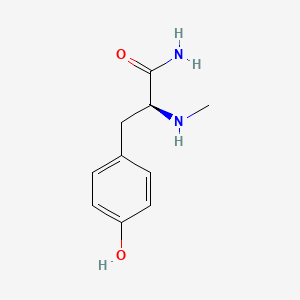
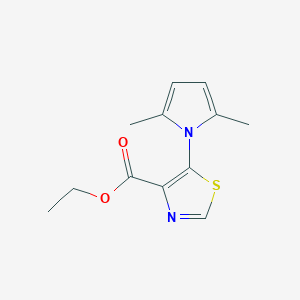
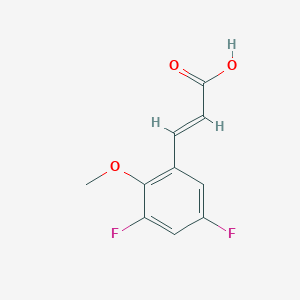
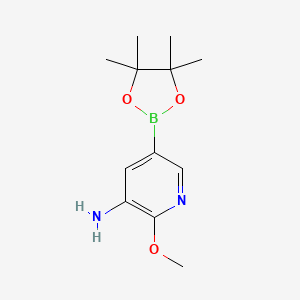
![Spiro[3.3]heptan-2-amine](/img/structure/B1444731.png)
